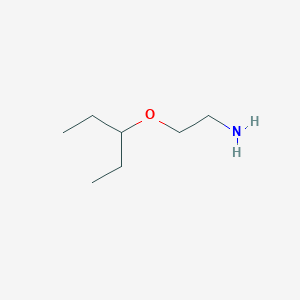
1-Azido-2-chloro-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-2-chloro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3ClF3N3 It is a derivative of benzene, where the hydrogen atoms are substituted with azido, chloro, and trifluoromethyl groups
Vorbereitungsmethoden
The synthesis of 1-azido-2-chloro-3-(trifluoromethyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3-(trifluoromethyl)aniline.
Diazotization: The aniline derivative undergoes diazotization using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Azidation: The diazonium salt is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Azido-2-chloro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles, which are valuable intermediates in organic synthesis.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common reagents and conditions used in these reactions include sodium azide, sodium nitrite, hydrochloric acid, and various reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Azido-2-chloro-3-(trifluoromethyl)benzene has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of various heterocyclic compounds, including triazoles and other nitrogen-containing heterocycles.
Materials Science: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Pharmaceuticals: It is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors in the body.
Bioconjugation: The azido group can be used in bioconjugation reactions to attach biomolecules to various surfaces or other molecules, facilitating the study of biological processes.
Wirkmechanismus
The mechanism of action of 1-azido-2-chloro-3-(trifluoromethyl)benzene depends on the specific application and the target molecule. In general, the azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug development and bioconjugation. The molecular targets and pathways involved vary depending on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Azido-2-chloro-3-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Azido-4-chlorobenzene: This compound has a similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-Azido-2-chloro-4-(trifluoromethyl)benzene: This compound has the azido and trifluoromethyl groups in different positions, leading to variations in reactivity and applications.
1-Azido-3-(trifluoromethyl)benzene:
The uniqueness of this compound lies in the combination of the azido, chloro, and trifluoromethyl groups, which confer distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H3ClF3N3 |
|---|---|
Molekulargewicht |
221.57 g/mol |
IUPAC-Name |
1-azido-2-chloro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3ClF3N3/c8-6-4(7(9,10)11)2-1-3-5(6)13-14-12/h1-3H |
InChI-Schlüssel |
IYKZDVVPCDLRQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)N=[N+]=[N-])Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid](/img/structure/B13621676.png)
![2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13621684.png)





![(6-Oxaspiro[3.4]octan-5-YL)methanamine](/img/structure/B13621707.png)



